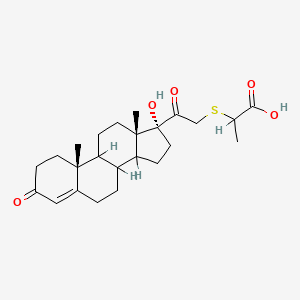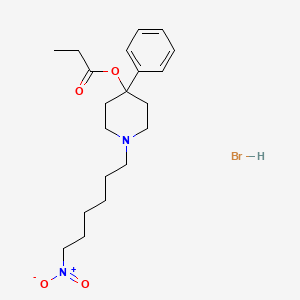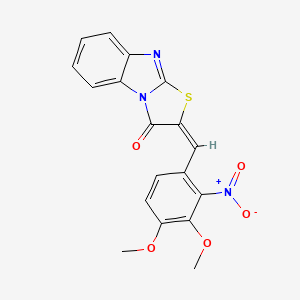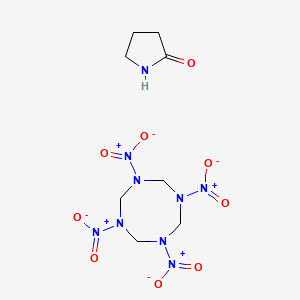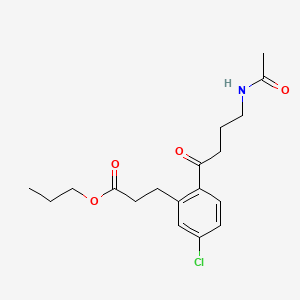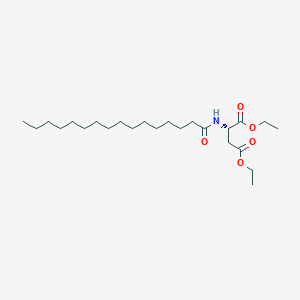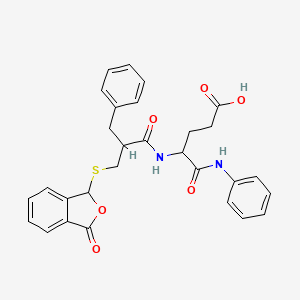
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecylpyridinium chloride, commonly referred to as Dpc hydrochloride, is a quaternary ammonium compound. It is widely recognized for its surfactant properties, making it useful in various industrial and scientific applications. This compound is known for its ability to disrupt microbial cell membranes, which makes it an effective antimicrobial agent.
準備方法
Synthetic Routes and Reaction Conditions
Dodecylpyridinium chloride is typically synthesized through the quaternization of pyridine with dodecyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
C12H25Cl+C5H5N→C12H25N+C5H5Cl−
Industrial Production Methods
In industrial settings, the production of dodecylpyridinium chloride involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Dodecylpyridinium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dodecylpyridinium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often used in substitution reactions.
Major Products
Oxidation: Dodecylpyridinium oxide.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学的研究の応用
Dodecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: Investigated for its antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in formulations of disinfectants and antiseptics due to its surfactant and antimicrobial properties.
作用機序
The primary mechanism of action of dodecylpyridinium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the amphiphilic nature of the molecule, which allows it to insert into the lipid bilayer and disrupt its integrity.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetradecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
Dodecylpyridinium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective in disrupting microbial cell membranes. Its specific chain length (dodecyl group) provides an optimal balance for antimicrobial activity while maintaining solubility in aqueous solutions.
特性
CAS番号 |
1382469-40-0 |
|---|---|
分子式 |
C19H24ClN5S |
分子量 |
389.9 g/mol |
IUPAC名 |
1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea;hydrochloride |
InChI |
InChI=1S/C19H23N5S.ClH/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17;/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25);1H |
InChIキー |
GUBMTJGHYSVNRX-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






